

DPNI-GABA photochemical properties and quantum yield

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Compound of Interest

Compound Name: DPNI-GABA

Cat. No.: B15621053

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An In-depth Technical Guide to the Photochemical Properties and Quantum Yield of **DPNI-GABA**

For researchers, scientists, and professionals in drug development, **DPNI-GABA** (1-(4-Aminobutanoyl)-4-[1,3-bis(dihydroxyphosphoryloxy)propan-2-yloxy]-7-nitroindoline) stands out as a critical tool for the precise spatiotemporal control of GABAergic signaling. As a nitroindoline-caged compound, it allows for the rapid and localized photorelease of γ -aminobutyric acid (GABA) upon illumination, enabling detailed investigation of GABA receptor function and neuronal circuitry. This guide provides a comprehensive overview of its photochemical properties, quantum yield, and the experimental methodologies for its application.

Core Photochemical and Pharmacological Properties

DPNI-GABA was developed to overcome the pharmacological interference often associated with caged GABA compounds, offering a lower affinity for GABAA receptors and thus minimizing alteration of natural synaptic events before photolysis.^{[1][2][3][4]} Its photochemical characteristics are comparable to those of the widely used MNI-glutamate.^{[3][5][6][7]}

Quantitative Data Summary

The key quantitative parameters of **DPNI-GABA** are summarized in the table below for easy reference.

| Property | Value | Wavelength/Conditions |
|---|--|--|
| Quantum Yield (Φ) | 0.085 | Near-UV (e.g., 355 nm) |
| Molar Extinction Coefficient (ϵ) | 4,229 M ⁻¹ cm ⁻¹ | at 355 nm |
| Optimal Excitation Wavelengths | Near-UV and 405 nm | For efficient photorelease |
| GABAA Receptor Affinity (IC ₅₀) | ~0.5 mM | Indicates low pharmacological interference before photolysis |
| Spatial Resolution of Uncaging | 2 μ m (lateral), 7.5 μ m (focal) | With a 1 μ m laser spot |
| Two-Photon Cross-Section | Estimated at 0.02–0.06 GM | Similar to MNI-glutamate |
| Solubility | Highly water-soluble | Facilitates preparation of physiological solutions |

Experimental Protocols

Determination of Photochemical Quantum Yield

The quantum yield (Φ) of a caged compound is the ratio of the number of molecules of photoproduct formed to the number of photons absorbed. A common method for its determination is the comparative actinometry method, using a reference compound with a known quantum yield.

Methodology:

- Preparation of Solutions:
 - Prepare a series of solutions of **DPNI-GABA** in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) with concentrations that result in absorbances between 0.02 and 0.1 at the excitation wavelength (e.g., 355 nm) to avoid inner filter effects.
 - Prepare a similar series of solutions for a reference compound with a known quantum yield under the same conditions.
- Absorbance Measurement:

- Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
- Fluorescence/Photolysis Measurement:
 - Using a fluorometer or a custom photolysis setup with a detector, irradiate each sample at the excitation wavelength.
 - Measure the change in a property proportional to the amount of photoproduct formed. For **DPNI-GABA**, this can be the integrated fluorescence of a fluorescent photoproduct or the amount of released GABA quantified by a suitable assay (e.g., HPLC).
- Data Analysis:
 - Plot the integrated signal (e.g., fluorescence intensity) versus the absorbance for both **DPNI-GABA** and the reference compound.
 - Determine the slope of the linear fit for both plots.
 - Calculate the quantum yield of **DPNI-GABA** using the following equation:
 - $\Phi_{\text{sample}} = \Phi_{\text{ref}} * (\text{Slope}_{\text{sample}} / \text{Slope}_{\text{ref}}) * (n_{\text{sample}}^2 / n_{\text{ref}}^2)$
 - Where Φ is the quantum yield, and n is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.

Laser Photolysis of DPNI-GABA for Neuronal Studies

This protocol outlines the use of **DPNI-GABA** for the controlled release of GABA onto a neuron to study GABAA receptor-mediated currents.

Methodology:

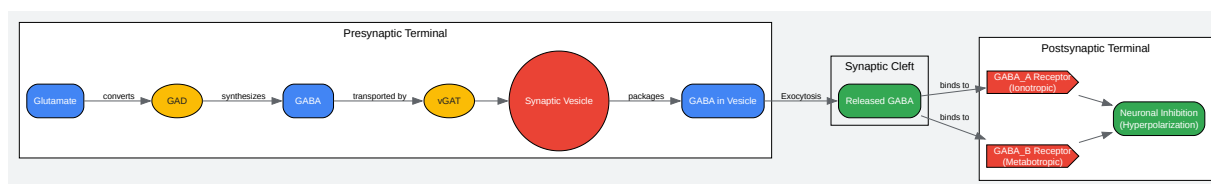
- Solution Preparation:
 - Prepare an extracellular recording solution (e.g., HEPES-buffered saline containing in mM: 128 NaCl, 4 KCl, 2.5 NaHCO₃, 10 HEPES, 25 glucose, 5 Na-pyruvate, 2 CaCl₂, and 1 MgCl₂, adjusted to pH 7.4).

- Dissolve **DPNI-GABA** in the extracellular solution to a final concentration of 0.5-1 mM. The precise concentration can be confirmed spectrophotometrically using its molar extinction coefficient.[\[2\]](#)
- Cell Preparation and Patch-Clamp Recording:
 - Prepare a brain slice or cultured neuron preparation for whole-cell patch-clamp recording.
 - Establish a stable whole-cell recording from a target neuron.
- Application of **DPNI-GABA**:
 - Bath apply the **DPNI-GABA** containing solution or apply it locally to the area of interest using a puffer pipette to minimize the amount of compound used.[\[2\]](#)
- Photolysis:
 - Use a pulsed UV or visible laser (e.g., 355 nm or 405 nm) coupled to the light path of the microscope.
 - Focus the laser spot onto a specific region of the neuron (e.g., a dendrite or the soma).
 - Deliver a brief laser pulse (e.g., 1-5 ms) to photorelease GABA.
- Data Acquisition and Analysis:
 - Record the resulting postsynaptic currents (IPSCs) using the patch-clamp amplifier.
 - Analyze the kinetics (rise time, decay time) and amplitude of the evoked currents to characterize the response of the GABAA receptors. The kinetics of receptor activation following **DPNI-GABA** photolysis are comparable to synaptic events.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Visualizations: Signaling Pathways and Experimental Workflows

GABAergic Synaptic Transmission

The following diagram illustrates the key steps in GABAergic signaling, from synthesis to postsynaptic receptor activation.

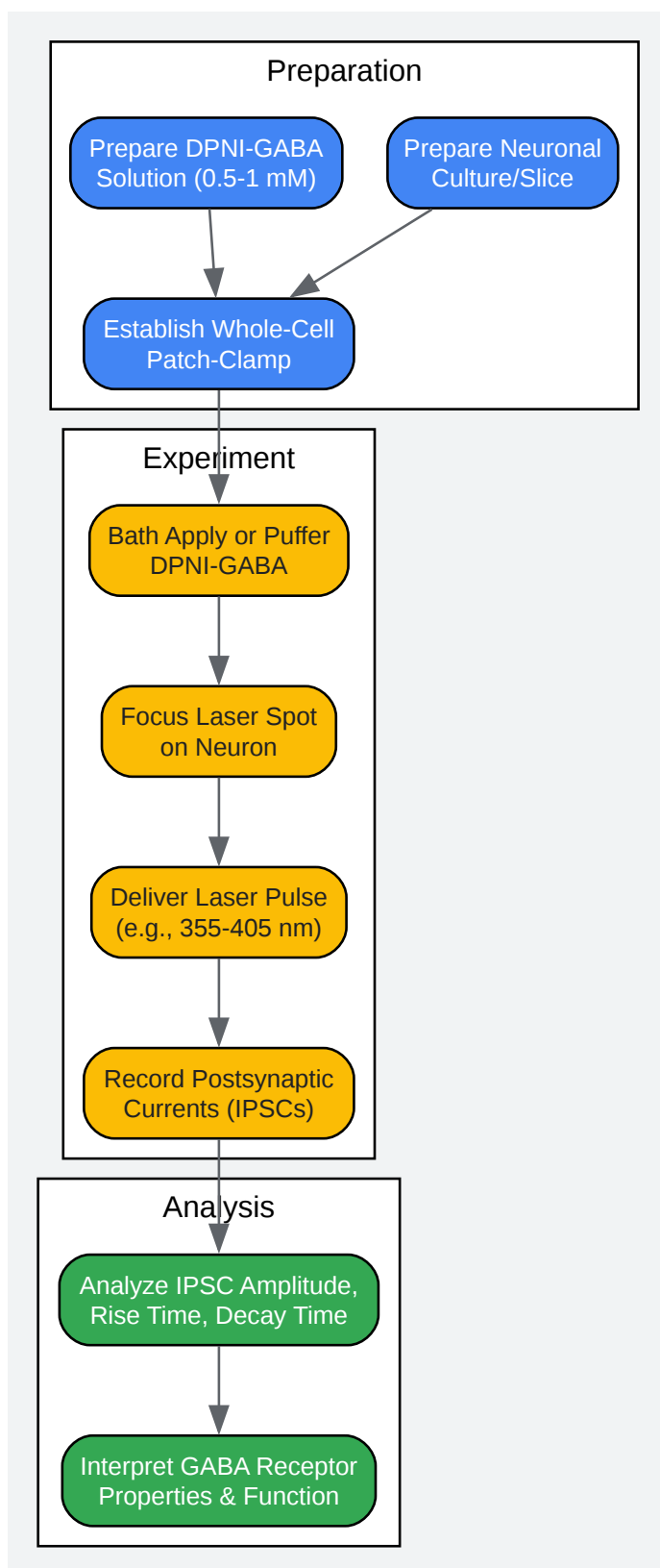


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Caption: Overview of the GABAergic signaling pathway.

Experimental Workflow for DPNI-GABA Photolysis

This diagram outlines the logical flow of an experiment using **DPNI-GABA** to probe neuronal function.



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Caption: Workflow for studying GABA receptors using **DPNI-GABA**.

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